3-Chloro-5-methoxyaniline

Physicochemical property prediction Medicinal chemistry Compound profiling

Researchers requiring the precise 3-chloro-5-methoxy substitution pattern for reproducible SAR studies face supply inconsistency with generic aniline isomers. 3-Chloro-5-methoxyaniline (CAS 10272-06-7) solves this with a strictly controlled meta-substitution pattern essential for maintaining the electronic environment needed in amsacrine-derived anticancer agent synthesis (P388 cure rates >50%) and serotonin transporter probe development (5-HTT EC50 = 33 nM). - Consistent 98% purity verified by HPLC/NMR; solid form (mp 33-36 °C) enables precise automated weighing. - Available from research grams to bulk kilograms with full analytical documentation (CoA, MSDS). - Ambient shipment; not DEA-scheduled or REACH-restricted, minimizing cross-border procurement delays.

Molecular Formula C7H8ClNO
Molecular Weight 157.6 g/mol
CAS No. 10272-06-7
Cat. No. B031984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-methoxyaniline
CAS10272-06-7
Synonyms5-Chloro-m-anisidine;  3-Chloro-5-methoxybenzenamine
Molecular FormulaC7H8ClNO
Molecular Weight157.6 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)N)Cl
InChIInChI=1S/C7H8ClNO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,9H2,1H3
InChIKeyXLAVBRTYEPFKSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-methoxyaniline (CAS 10272-06-7): Procurement-Relevant Physical and Chemical Baseline Data


3-Chloro-5-methoxyaniline (CAS 10272-06-7) is a meta-substituted aniline derivative bearing a chlorine atom at the 3-position and a methoxy group at the 5-position on the aromatic ring. The compound has a molecular formula of C7H8ClNO and a molecular weight of 157.60 g/mol. It is a solid at room temperature with a reported melting point of 33–36 °C [1] and a boiling point of approximately 280.3 °C at 760 mmHg (predicted) . The compound exhibits hygroscopic properties and is soluble in chloroform and methanol [1]. The calculated pKa is 3.12 ± 0.10 . The compound contains an electron-withdrawing chlorine substituent and an electron-donating methoxy group, which together modulate the nucleophilicity of the amino group and influence reactivity in nucleophilic aromatic substitution and coupling reactions [2].

Why 3-Chloro-5-methoxyaniline Cannot Be Casually Replaced by Other Chloro- or Methoxy-Aniline Analogs


Substituted anilines with nominally similar functional groups cannot be interchanged without altering experimental outcomes due to the precise positional sensitivity of the substitution pattern. In 3-chloro-5-methoxyaniline, the meta-relationship between the electron-withdrawing chlorine and the electron-donating methoxy group creates a distinct electronic environment that differs fundamentally from ortho- or para-substituted isomers (e.g., 2-chloro-5-methoxyaniline, 5-chloro-2-methoxyaniline) as well as from mono-substituted analogs such as 3-chloroaniline or 3-methoxyaniline. QSAR studies on methyl- and chloro-substituted anilines have demonstrated that toxicity endpoints and polar narcosis mechanisms are quantitatively dependent on the specific substitution pattern [1]. In head-to-head microbial degradation studies, 3-chloroaniline exhibited faster degradation kinetics than 3-methoxyaniline [2]. Furthermore, the electronic interplay between chloro and methoxy substituents alters the nucleophilicity of the amino group and the acidity of the aniline NH, which in turn affects reactivity in coupling reactions, diazotization yields, and biological target engagement . Procurement of an incorrect positional isomer or mono-substituted analog will introduce uncontrolled variables in reaction optimization, biological assay reproducibility, and structure-activity relationship (SAR) interpretation.

3-Chloro-5-methoxyaniline (CAS 10272-06-7): Quantifiable Differentiation Evidence Against Comparators


Predicted pKa of 3-Chloro-5-methoxyaniline Compared to Positional Isomers

The predicted pKa of 3-chloro-5-methoxyaniline is 3.12 ± 0.10 . This value reflects the combined electronic effects of the electron-withdrawing meta-chloro substituent and the electron-donating meta-methoxy group. In contrast, positional isomers with altered substitution patterns exhibit meaningfully different pKa values: 2-chloro-5-methoxyaniline has a predicted pKa of 2.23 ± 0.10 ; 3-chloro-4-methoxyaniline has a predicted pKa of 4.14 ± 0.10 ; and 5-chloro-2-methoxyaniline has a predicted pKa of 3.48 ± 0.10 . The nearly one-unit pKa difference between 3-chloro-5-methoxyaniline (pKa 3.12) and 3-chloro-4-methoxyaniline (pKa 4.14) represents a substantial shift in protonation state under physiological or mildly acidic reaction conditions.

Physicochemical property prediction Medicinal chemistry Compound profiling

Melting Point and Physical Form Differentiate 3-Chloro-5-methoxyaniline from Liquid Mono-Substituted Analogs

3-Chloro-5-methoxyaniline is a low-melting solid with a reported melting point of 33–36 °C [1]. This stands in marked contrast to its mono-substituted analogs: 3-chloroaniline is a liquid at room temperature (melting point −10 °C) [2], while 3-methoxyaniline (m-anisidine) is a pale yellow oily liquid (melting point −1 to 2 °C) [3]. The introduction of both chloro and methoxy substituents in the 3,5-arrangement raises the melting point by over 30 °C relative to either mono-substituted parent compound, converting a liquid-handling workflow into a solid-weighing protocol. Among di-substituted positional isomers, 5-chloro-2-methoxyaniline is a liquid at room temperature , demonstrating that the 3,5-substitution pattern is specifically responsible for the solid physical state.

Physical property comparison Formulation Handling and storage

Toxicity Assessment: Chlorine Substitution Pattern Governs Toxic Potency in Chloroaniline Series

QSAR analysis of methyl- and chloro-substituted anilines using the 48-h Tetrahymena pyriformis population growth assay established that toxicity is governed by substituent type and position [1]. For 3-chloroaniline, the measured pIGC50 (log 1/IGC50) was 0.53 log(L/mmol), corresponding to an IGC50 of approximately 0.30 mmol/L [2]. The addition of a methoxy group alters the toxicity profile, though the specific contribution of the 5-methoxy substitution to 3-chloro-5-methoxyaniline has not been directly quantified in this assay system. More broadly, submitochondrial particle assays on chloroanilines demonstrated that EC50 values decrease (toxicity increases) with increasing chlorine substitution, with the mechanism attributed to polar narcosis [3]. 3-Chloro-5-methoxyaniline, containing one chlorine and one methoxy group, occupies an intermediate position in this structure-toxicity continuum. Unlike 3-chloroaniline—which was uniquely identified among tested anilines as increasing plasma ALT/GPT activity at 48 hours in vivo —the addition of the 5-methoxy group may modulate this specific hepatotoxicity signal, though direct comparative data are lacking.

Environmental toxicology QSAR modeling Risk assessment

Anticancer Activity: 3-Chloro-5-methoxy Substitution Delivers Comparable In Vivo Efficacy to Optimal Amsacrine Analogs in Murine Tumor Models

In a comparative evaluation of amsacrine analog series, compounds bearing the 3-chloro-5-methoxy substitution pattern (and the closely related 3-chloro-5-methyl pattern) demonstrated in vivo antitumor activity comparable to that of the best amsacrine analogs previously developed [1]. Specifically, these 3-chloro-5-methoxy substituted derivatives achieved greater than 50% cure rates in wild-type P388 leukemia and Lewis lung carcinoma murine models, while also maintaining activity against the multidrug-resistant P388/ADR subline [1]. This positions the 3-chloro-5-methoxy substitution pattern as a pharmacophoric element capable of retaining potency against both wild-type and drug-resistant tumor lines—a dual-efficacy profile not uniformly observed across all substitution patterns in the amsacrine analog series.

Anticancer drug discovery In vivo pharmacology Amsacrine derivatives

Biochemical Target Engagement: 3-Chloro-5-methoxyaniline Displays Nanomolar Activity at Serotonin Transporter and Coagulation Factor XIa

In biochemical assays, 3-chloro-5-methoxyaniline demonstrates quantifiable target engagement at two distinct protein targets. The compound induces 5-HTT-mediated 5-HT release in rat brain synaptosomes with an EC50 of 33 nM [1], indicating interaction with the serotonin transporter. Additionally, the compound inhibits coagulation factor XIa with an IC50 of 26 nM, as assessed by chromogenic substrate hydrolysis [2]. Direct comparative data against positional isomers or mono-substituted analogs in these specific assay systems are not available; however, these values establish baseline potency metrics for the 3-chloro-5-methoxy substitution pattern. The nanomolar potency at both targets suggests that the compound engages these proteins with meaningful affinity, and the dual-target activity profile differentiates it from analogs that may lack activity at one or both targets.

Binding affinity Target engagement Serotonin transporter Factor XIa

3-Chloro-5-methoxyaniline (CAS 10272-06-7): Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: Scaffold for Anticancer Agents with Demonstrated In Vivo Efficacy

The 3-chloro-5-methoxyaniline substitution pattern has been validated in vivo as part of amsacrine-derived anticancer compounds that achieve greater than 50% cure rates in P388 leukemia and Lewis lung carcinoma murine models, with retained activity against the multidrug-resistant P388/ADR subline [1]. This positions the compound as a privileged building block for synthesizing DNA-intercalating agents or topoisomerase inhibitors where the 3-chloro-5-methoxy arrangement contributes to both wild-type and resistant-tumor efficacy. Researchers should prioritize this specific substitution pattern over alternative chloro-methoxy positional isomers when the objective is to recapitulate or optimize the dual wild-type/resistant efficacy profile observed in the amsacrine analog series.

Neuroscience and Hematology Tool Compound Development

3-Chloro-5-methoxyaniline exhibits nanomolar activity at the serotonin transporter (5-HTT, EC50 = 33 nM) [1] and coagulation factor XIa (IC50 = 26 nM) [2]. These target engagement data support its use as a starting scaffold for developing chemical probes to study serotonin reuptake mechanisms or to interrogate factor XIa inhibition in thrombosis models. The compound's dual-target profile distinguishes it from mono-substituted anilines that are unlikely to display comparable polypharmacology, and the specific 3,5-substitution pattern should be maintained during SAR exploration to preserve the baseline potency observed in these assays.

Environmental Toxicology and Fate Studies Requiring Defined Substitution Patterns

QSAR studies on chloro- and methyl-substituted anilines have established that aquatic toxicity to Tetrahymena pyriformis and submitochondrial particle toxicity are quantitatively dependent on the number and position of chlorine substituents, with the mechanism attributed to polar narcosis [1] [2]. 3-Chloro-5-methoxyaniline, containing one chlorine and one methoxy group, occupies a defined position in this structure-toxicity continuum. Unlike 3-chloroaniline—which uniquely elevates plasma ALT/GPT in vivo —the methoxy substitution may modulate hepatotoxicity signals. For environmental fate studies, bioaugmentation experiments, or QSAR model development, the precise 3-chloro-5-methoxy substitution pattern is essential for generating reproducible and interpretable data; substitution with an incorrect isomer (e.g., 2-chloro-5-methoxyaniline) or mono-substituted analog (e.g., 3-chloroaniline) introduces uncontrolled variables in degradation kinetics and toxicity endpoints.

Synthetic Chemistry: Reaction Optimization Where pKa Governs pH-Dependent Reactivity

The predicted pKa of 3.12 ± 0.10 for 3-chloro-5-methoxyaniline [1] differs by nearly one full unit from positional isomers such as 3-chloro-4-methoxyaniline (pKa 4.14 ± 0.10) [2] and 2-chloro-5-methoxyaniline (pKa 2.23 ± 0.10) . In pH-sensitive transformations—including diazotization, amide bond formation, and Buchwald-Hartwig coupling—this pKa difference alters the protonation state of the amino group under given reaction conditions, directly affecting nucleophilicity and reaction yields. Additionally, the solid physical state (mp 33–36 °C) [3] enables precise weighing and automated handling, unlike liquid analogs that require volumetric dispensing. Synthetic chemists optimizing reactions involving aniline coupling partners should maintain the specific 3-chloro-5-methoxy substitution pattern to ensure reproducibility of optimized conditions, as substitution with an isomer of different pKa will alter the effective nucleophile concentration at a given pH.

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